molecular formula C6H10N2OS B1623460 5-Isopropyl-2-thioxo-4-imidazolidinone CAS No. 56805-20-0

5-Isopropyl-2-thioxo-4-imidazolidinone

Cat. No.: B1623460
CAS No.: 56805-20-0
M. Wt: 158.22 g/mol
InChI Key: GURMTLNBOLCYOV-UHFFFAOYSA-N
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Description

5-Isopropyl-2-thioxo-4-imidazolidinone is a heterocyclic compound with the molecular formula C6H10N2OS. It is part of the imidazolidinone family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-thioxo-4-imidazolidinone typically involves the reaction of isopropylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired imidazolidinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Isopropyl-2-thioxo-4-imidazolidinone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isopropyl-2-thioxo-4-imidazolidinone include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURMTLNBOLCYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411481, DTXSID20901247
Record name 5-Isopropyl-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56805-20-0
Record name NSC60971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Isopropyl-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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